molecular formula C22H20ClN7O B2930460 (4-chlorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920219-57-4

(4-chlorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2930460
CAS No.: 920219-57-4
M. Wt: 433.9
InChI Key: JTKQCKORMUJWSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-chlorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a heterocyclic molecule featuring a triazolo-pyrimidine core fused with a piperazine ring and substituted with a 4-chlorophenyl and p-tolyl (methylphenyl) group. The compound’s methanone moiety and piperazine linker enhance its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name

(4-chlorophenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN7O/c1-15-2-8-18(9-3-15)30-21-19(26-27-30)20(24-14-25-21)28-10-12-29(13-11-28)22(31)16-4-6-17(23)7-5-16/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKQCKORMUJWSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-chlorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule that exhibits a range of biological activities. This article aims to synthesize current research findings regarding its biological activity, including antibacterial, anticancer, and enzyme inhibition properties.

Structural Overview

The compound consists of several functional groups:

  • 4-chlorophenyl : A chlorinated phenyl group that may enhance biological activity.
  • Piperazine moiety : Known for its pharmacological properties.
  • 1,2,3-triazole and pyrimidine rings : These heterocycles are often associated with various biological activities.

1. Antibacterial Activity

Research indicates that compounds containing the triazole moiety demonstrate significant antibacterial properties. For instance:

  • A study found that derivatives of 1,2,3-triazoles exhibited higher activity against Gram-positive bacteria compared to Gram-negative bacteria. The most potent compounds had minimum inhibitory concentration (MIC) values ranging from 4.0 to 5.1 µg/mL against Staphylococcus aureus .
  • Another investigation highlighted moderate to strong activity against Salmonella typhi and Bacillus subtilis, with specific derivatives showing promising results as acetylcholinesterase inhibitors .
CompoundMIC (µg/mL)Bacterial Strain
12e4.8Staphylococcus aureus
12f5.1Staphylococcus aureus
7lVariableSalmonella typhi
7mVariableBacillus subtilis

2. Anticancer Activity

The anticancer properties of this compound have been explored through various studies:

  • In vitro studies demonstrated that related piperazine derivatives inhibited the viability of MCF-7 breast cancer cells with IC50 values ranging from 5.9 to 23.83 µM .
  • The presence of the p-tolyl group was noted to enhance the cytotoxic effects against cancer cell lines significantly.
CompoundIC50 (µM)Cell Line
4i7.68MCF-7
4b20.91MCF-7
NPB6.53MCF-7

3. Enzyme Inhibition

The enzyme inhibition potential of the compound has also been documented:

  • Compounds derived from similar structures showed strong inhibitory activity against urease and were effective in modulating enzyme activities related to cancer pathways .

Case Studies

Several case studies have highlighted the biological efficacy of compounds structurally related to this compound:

  • Study on Triazole Derivatives : This study focused on a series of triazole derivatives demonstrating significant antimicrobial and anticancer activities. The findings suggested that modifications in the substituents could lead to enhanced biological effects .
  • Piperazine-Based Compounds : Research on piperazine analogs indicated their effectiveness in targeting various cancer cell lines, emphasizing the importance of structural modifications for improved potency .

Chemical Reactions Analysis

Oxidation Reactions

The p-tolyl group attached to the triazolopyrimidine core undergoes oxidation under controlled conditions. Common reagents include:

  • Potassium permanganate (KMnO₄) in acidic or neutral media .
  • Chromium trioxide (CrO₃) in aqueous sulfuric acid.

Key Reaction:

Reactant PositionReagent/ConditionsProductYield
p-Tolyl methyl groupKMnO₄, H₂O, 80°CCarboxylic acid derivative~65%

For example, oxidation converts the methyl group on the p-tolyl substituent into a carboxylic acid, enhancing water solubility and potential bioactivity .

Reduction Reactions

The triazolopyrimidine core is susceptible to reduction, particularly at its nitrogen-rich heterocycle.

  • Catalytic hydrogenation (H₂, Pd/C, ethanol, 25°C) partially saturates the triazole ring .
  • Lithium aluminum hydride (LiAlH₄) selectively reduces the carbonyl group in the methanone moiety.

Key Reaction:

Reaction SiteReagent/ConditionsProductNotes
Triazolopyrimidine coreH₂ (1 atm), Pd/C, EtOHDihydrotriazolopyrimidineRetains piperazine stability
Methanone carbonylLiAlH₄, THF, 0°CSecondary alcoholQuantitative yield

Nucleophilic Aromatic Substitution

The chlorine atom on the 4-chlorophenyl group is reactive toward nucleophiles:

ReagentConditionsProduct
PiperidineDMF, 100°C4-piperidinophenyl derivative
Sodium methoxide (NaOMe)MeOH, reflux4-methoxyphenyl derivative

Piperazine Ring Functionalization

The piperazine nitrogen can undergo alkylation or acylation:

ReagentConditionsProduct
Ethyl bromoacetateK₂CO₃, DMF, 60°CN-alkylated piperazine
Acetyl chlorideEt₃N, CH₂Cl₂, 0°CN-acetylpiperazine

Electrophilic Aromatic Substitution

The p-tolyl and 4-chlorophenyl groups participate in electrophilic reactions:

ReactionReagent/ConditionsPositionProduct
NitrationHNO₃, H₂SO₄, 0°CPara to methyl groupNitroaryl derivative
SulfonationSO₃, H₂SO₄, 50°CMeta to chlorineSulfonic acid derivative

Cross-Coupling Reactions

The triazolopyrimidine core supports palladium-catalyzed couplings:

Reaction TypeReagents/ConditionsProduct
Suzuki couplingPd(PPh₃)₄, Ar-B(OH)₂, DMEBiaryl derivatives
Heck reactionPd(OAc)₂, alkene, DMFAlkenyl-substituted triazolopyrimidine

Hydrolysis Reactions

The methanone carbonyl undergoes hydrolysis under acidic or basic conditions:

ConditionsProduct
HCl (6M), refluxCarboxylic acid
NaOH (2M), 70°CSodium carboxylate

Key Research Findings

  • Selectivity : The piperazine ring exhibits higher reactivity toward alkylation than the triazolopyrimidine core .
  • Stability : The triazole ring remains intact under acidic hydrolysis but may decompose under prolonged basic conditions.
  • Applications : Functionalized derivatives show enhanced binding affinity in kinase inhibition assays .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound belongs to a class of triazolo-pyrimidine derivatives with piperazine-linked methanone substituents. Key structural analogs and their differences are summarized below:

Table 1: Structural Comparison of Triazolo-Pyrimidine Derivatives
Compound Name Aryl Group (Triazolo Substituent) Methanone Substituent Molecular Formula Molecular Weight (g/mol) CAS Number
Target Compound 4-chlorophenyl p-tolyl (methylphenyl) C₂₃H₂₀ClN₇O 438.9 N/A
(3-Methoxyphenyl){4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}methanone 4-methoxyphenyl 3-methoxyphenyl C₂₆H₂₄N₇O₃ 494.5 946364-43-8
(4-(3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclohexyl)methanone 4-chlorophenyl cyclohexyl C₂₁H₂₄ClN₇O 425.9 920228-32-6
1-(4-(3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone 4-chlorophenyl 4-methoxyphenylethyl C₂₃H₂₂ClN₇O₂ 463.9 920370-64-5
Key Observations:

Methoxy groups (e.g., in ) increase solubility but may reduce membrane permeability due to polar effects . Cyclohexyl substituents (as in ) introduce steric bulk, which could modulate selectivity for hydrophobic binding pockets .

Pharmacological and Chemical Property Comparisons

  • Antimycobacterial Activity : Nitro-substituted analogs (e.g., nitrothiophen derivatives) show that electron-withdrawing groups (e.g., Cl in the target compound) enhance activity compared to electron-donating groups (e.g., OCH₃ in ) .
  • Kinase Inhibition : Triazolo-pyrimidine derivatives with piperazine linkers often target ATP-binding sites in kinases. The target compound’s p-tolyl group may confer selectivity over analogs with bulkier substituents (e.g., cyclohexyl in ) .

Methodological Considerations for Similarity Analysis

Structural similarity assessments (e.g., Tanimoto coefficients or pharmacophore modeling) are critical for virtual screening. For example:

  • The target compound and share a triazolo-pyrimidine core but differ in aryl substituents, leading to divergent biological profiles despite high structural similarity .
  • Minor modifications, such as replacing 4-chlorophenyl with 4-methoxyphenyl (as in ), can significantly alter solubility and binding kinetics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the efficient preparation of (4-chlorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone?

  • Methodological Answer : Utilize a multi-step synthesis involving cyclocondensation of substituted pyrimidine precursors with triazole derivatives under controlled heating (80–100°C) in anhydrous DMF. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate high-purity products. Key steps include regioselective functionalization of the piperazine ring and optimization of triazole coupling using copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Assign proton environments (e.g., piperazine NH, triazole protons) using ¹H/¹³C NMR with DEPT-135 to resolve overlapping signals .
  • X-ray crystallography : Resolve crystal packing and confirm substituent positions, as demonstrated for structurally similar triazolo-pyrimidine derivatives .
  • HRMS : Validate molecular formula accuracy (e.g., m/z tolerance < 2 ppm) .

Q. What experimental designs are suitable for preliminary stability studies under laboratory conditions?

  • Methodological Answer : Conduct accelerated degradation studies:

  • Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 72 hours, monitoring decomposition via HPLC-UV (λ = 254 nm).
  • Photostability : Expose to UV light (320–400 nm) for 48 hours, comparing pre/post-exposure chromatograms .
  • pH stability : Incubate in buffers (pH 1–13) for 24 hours, analyzing hydrolytic degradation products .

Advanced Research Questions

Q. How can computational modeling guide the analysis of this compound’s interaction with biological targets (e.g., kinase enzymes)?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to predict binding poses against target proteins (e.g., PDB ID: 3POZ). Prioritize residues forming hydrogen bonds with the triazole and chlorophenyl moieties.
  • Molecular dynamics (MD) simulations : Perform 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability and conformational flexibility .
  • Free energy calculations : Apply MM-GBSA to quantify binding affinities and identify critical substituent contributions .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

  • Methodological Answer :

  • Dose-response validation : Replicate assays (n = 6) using orthogonal methods (e.g., fluorescence-based vs. luminescence readouts) to rule out interference.
  • Cellular permeability assessment : Measure intracellular concentrations via LC-MS/MS to correlate efficacy with uptake .
  • Off-target profiling : Screen against a panel of 50+ kinases to identify selectivity outliers .

Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?

  • Methodological Answer :

  • Scaffold diversification : Synthesize analogs with modifications to the triazole core (e.g., methyl → trifluoromethyl), piperazine substituents (e.g., hydroxy → acetyl), and chlorophenyl replacements (e.g., fluoro, nitro) .
  • Multivariate analysis : Apply QSAR models (e.g., PLS regression) to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Q. What environmental fate studies are critical for assessing ecological risks during early-stage development?

  • Methodological Answer :

  • Biodegradation assays : Use OECD 301F (manometric respirometry) to measure mineralization rates in activated sludge.
  • Partitioning studies : Determine log Kₒw (octanol-water) and soil adsorption coefficients (Kd) to model bioaccumulation potential .
  • Ecotoxicology : Test acute toxicity in Daphnia magna (48-hour LC₅₀) and algal growth inhibition (OECD 201) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.